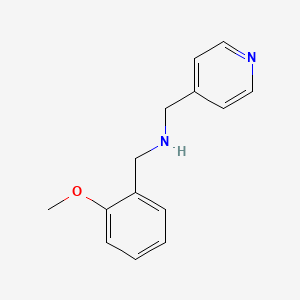
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is a complex inorganic compound that features zirconium as its central element This compound is notable for its unique coordination chemistry, where zirconium is bonded to two carbonate groups and two hydroxyl groups, with diammonium ions balancing the charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- typically involves the reaction of zirconium salts with ammonium carbonate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
Zr4++2(NH4)2CO3+2H2O→(NH4)2[Zr(CO3)2(OH)2]+4NH4+
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of zirconium oxychloride as a starting material. The process includes dissolving zirconium oxychloride in water, followed by the addition of ammonium carbonate under stirring. The reaction mixture is then heated to promote the formation of the zirconate complex. The product is isolated by filtration and washed with water to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically in a stable oxidation state of +4.
Substitution Reactions: The carbonate and hydroxyl ligands can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zirconium hydroxide and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox behavior of the compound.
Acids and Bases: Strong acids or bases can induce ligand substitution or hydrolysis reactions.
Temperature and pH: Reaction conditions such as temperature and pH are crucial in determining the pathway and products of the reactions.
Major Products Formed
Zirconium Hydroxide: Formed during hydrolysis.
Carbon Dioxide: Released during the decomposition of carbonate groups.
Substituted Zirconate Complexes: Formed during ligand substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other zirconium-based materials. It is also studied for its coordination chemistry and potential catalytic properties.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential use in biomedical imaging and as contrast agents due to zirconium’s favorable properties.
Industry
In industry, Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is used in the production of advanced ceramics and materials with high thermal stability. It is also investigated for its potential use in environmental remediation processes.
作用機序
The mechanism of action of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets include other metal ions and organic molecules that can interact with the zirconium center. The pathways involved often include ligand exchange and redox processes, which can lead to the formation of new complexes and materials.
類似化合物との比較
Similar Compounds
Zirconium Oxychloride: A common precursor for zirconium compounds.
Zirconium Hydroxide: A product of hydrolysis reactions involving zirconium complexes.
Zirconium Carbonate: Another zirconium-based compound with carbonate ligands.
Uniqueness
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is unique due to its specific coordination environment and the presence of both carbonate and hydroxyl ligands. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
68309-95-5 |
|---|---|
分子式 |
C2H6NO8Zr- |
分子量 |
263.30 g/mol |
IUPAC名 |
azanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.H3N.2H2O.Zr/c2*2-1(3)4;;;;/h2*(H2,2,3,4);1H3;2*1H2;/q;;;;;+4/p-5 |
InChIキー |
WMWGENDUKCKKFU-UHFFFAOYSA-I |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
正規SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[OH-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)
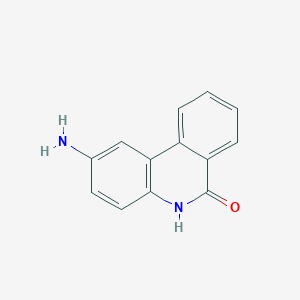
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
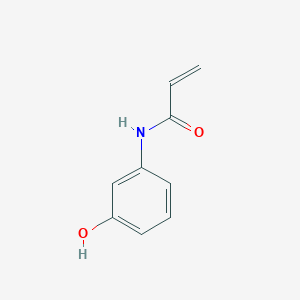
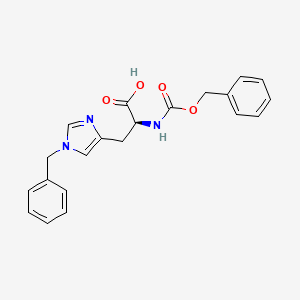
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
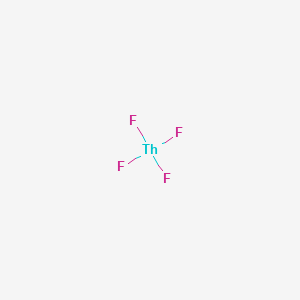
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

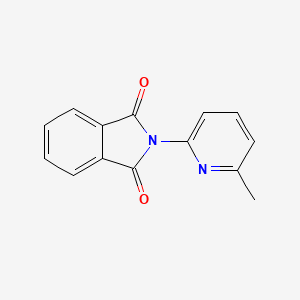
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
